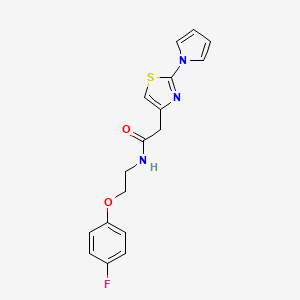

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c18-13-3-5-15(6-4-13)23-10-7-19-16(22)11-14-12-24-17(20-14)21-8-1-2-9-21/h1-6,8-9,12H,7,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSYRMMYIHWZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Thiazole Ring Formation: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling of Pyrrole and Thiazole Rings: The pyrrole and thiazole rings are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Introduction of the Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenoxyethyl group is introduced to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxyethyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Pyrrole-2,5-diones

Reduction: Dihydrothiazole derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds with thiazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related thiazole compound was evaluated for its antimicrobial activity using a turbidimetric method, which confirmed its potential as an antimicrobial agent against various pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma (MCF7). In vitro assays such as the Sulforhodamine B assay have been utilized to assess the cytotoxicity of these compounds against cancer cells. The results indicated that certain derivatives possess significant antiproliferative effects, suggesting that they could be further developed as anticancer agents .

Pesticidal Activity

Recent studies have also explored the insecticidal properties of thiazole-containing compounds. For example, derivatives similar to the compound of interest have been tested for their efficacy against agricultural pests. The results showed effective larvicidal activity against species such as Mythimna separata and Plutella xylostella, indicating their potential use in pest control strategies .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of thiazole derivatives for their antimicrobial activity. Among them, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains . This highlights the potential of thiazole-containing compounds in addressing antibiotic resistance.

Case Study 2: Anticancer Activity Assessment

In a comprehensive analysis of several thiazole derivatives, one compound demonstrated over 70% inhibition against MCF7 cells at low micromolar concentrations. Molecular docking studies suggested that these compounds bind effectively to specific targets involved in cancer cell proliferation . This underscores their therapeutic potential in oncology.

Case Study 3: Insecticidal Testing

Research conducted on thiazole derivatives revealed that certain compounds achieved over 90% mortality rates in larval stages of common agricultural pests at specific concentrations. This suggests a viable application in agricultural pest management strategies .

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s fluorophenoxyethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbones

The evidence highlights several compounds with shared structural features, enabling comparative analysis:

Table 1: Key Structural Analogues and Substituent Variations

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluorophenoxy group (electron-withdrawing) contrasts with compounds like 7 (), which feature a 4-hydroxypiperidine (electron-donating) group. This difference may influence solubility and receptor binding .

- Fluorine Impact : The 4-fluorophenyl group in ’s compound shares the fluorinated aromatic motif with the target compound, suggesting shared metabolic resistance to oxidative degradation .

Bioactivity Inference

While explicit pharmacological data for the target compound is unavailable in the evidence, structural parallels to known bioactive molecules provide insights:

- Thiazole-Acetamide Core: Compounds like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () demonstrate that pyrazole-substituted thiazoles exhibit kinase inhibitory activity. The target compound’s pyrrole group may offer similar π-π stacking but distinct electronic profiles .

- Fluorophenoxy Side Chain: This group is absent in ’s chloro- or piperidine-substituted analogs, which may limit their blood-brain barrier penetration compared to the fluorinated target compound .

Metabolic and Stability Profiles

- Hydrolysis Susceptibility : The acetamide linkage in the target compound is prone to enzymatic hydrolysis, a trait shared with ’s impurity standard, which contains multiple acetamide groups .

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrrole ring, a thiazole ring, and an acetamide moiety, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 299.36 g/mol. The InChI Key is YQZPLJXSIRLCLU-UHFFFAOYSA-N, which can be used for database searches for further information.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other pyrrole and thiazole derivatives that have shown enzyme inhibitory properties against targets such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase .

- Receptor Binding : It may bind to specific receptors, altering signaling pathways that regulate cellular functions. This interaction can lead to changes in cell proliferation, apoptosis, or other critical processes.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of compounds containing pyrrole and thiazole moieties. For instance, derivatives similar to the compound have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For example:

- MCF7 (breast cancer) : IC50 values reported suggest effective growth inhibition.

- NCI-H460 (lung cancer) : Similar cytotoxicity was observed, indicating potential as an anticancer agent .

Case Studies

- Study on Enzyme Inhibition : A recent investigation evaluated a series of compounds structurally related to the target compound for their ability to inhibit DHFR and enoyl ACP reductase enzymes. The study found that certain derivatives exhibited substantial binding affinity and inhibitory action, suggesting that similar mechanisms may apply to our compound .

- Antibacterial Evaluation : Another study focused on the synthesis and characterization of related thiazole derivatives showed promising antibacterial activity against Mycobacterium tuberculosis, highlighting the potential therapeutic applications in treating resistant bacterial infections .

Comparative Analysis

To better understand the significance of this compound, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| Compound A | Similar | Antibacterial | MIC = 3.12 µg/mL |

| Compound B | Similar | Anticancer | IC50 = 15 µM |

| Target Compound | Unique | Antimicrobial & Anticancer | MIC/IC50 TBD |

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide, and how are reaction conditions monitored?

- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Acetamide coupling : Reacting the thiazole intermediate with 2-(4-fluorophenoxy)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

- Monitoring : Thin-layer chromatography (TLC) for reaction progress; NMR (¹H/¹³C) and HPLC for purity validation (>95%) .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for fluorophenoxy and pyrrole groups) and acetamide carbonyl (δ ~170 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching theoretical values .

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., thiazole-pyrrole torsion < 10°) to validate spatial arrangement .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

- Methodological Answer :

- In vitro assays :

- Kinase inhibition : Screen against tyrosine kinase panels (IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .

- Target identification : Molecular docking (AutoDock Vina) to predict binding affinities to enzymes like COX-2 or EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative studies : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structural analogs : Synthesize derivatives with modified fluorophenoxy or pyrrole groups to isolate activity-contributing moieties .

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding kinetics independent of enzymatic assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Systematic substitution : Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .

- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate ring flexibility .

- Computational modeling : QSAR models (e.g., CoMFA) to correlate substituent parameters (logP, polar surface area) with activity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

- Methodological Answer :

- In vitro metabolic assays :

- Liver microsomes : Incubate with human microsomes + NADPH; quantify parent compound depletion via LC-MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates .

- In vivo PK : Administer to rodent models; collect plasma samples for AUC and half-life calculation via non-compartmental analysis .

Q. What experimental approaches address potential multitarget engagement of this compound?

- Methodological Answer :

- Polypharmacology profiling : Use broad-panel kinase or GPCR screens (Eurofins Cerep) to identify off-target interactions .

- Network pharmacology : Integrate transcriptomic data (e.g., LINCS L1000) to map gene expression changes linked to multiple pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.